molecular formula C14H12N4O3S B2659304 ethyl 4-cyano-3-methyl-5-(pyrazine-2-amido)thiophene-2-carboxylate CAS No. 540757-67-3

ethyl 4-cyano-3-methyl-5-(pyrazine-2-amido)thiophene-2-carboxylate

Cat. No.: B2659304
CAS No.: 540757-67-3
M. Wt: 316.34
InChI Key: DSKXCJARHLZMMD-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-methyl-5-(pyrazine-2-amido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-3-methyl-5-(pyrazine-2-amido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of solvents like ethanol and catalysts such as phosphorus pentasulfide (P4S10) for sulfurization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Gewald reaction or similar condensation reactions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis could be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-3-methyl-5-(pyrazine-2-amido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethyl 4-cyano-3-methyl-5-(pyrazine-2-amido)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-cyano-3-methyl-5-(pyrazine-2-amido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive.

    Tioconazole: An antifungal agent with a thiophene ring.

    Dorzolamide: A carbonic anhydrase inhibitor used to treat glaucoma.

Uniqueness

Ethyl 4-cyano-3-methyl-5-(pyrazine-2-amido)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazine-2-amido group, in particular, may contribute to its enhanced biological activity compared to other thiophene derivatives .

Properties

IUPAC Name

ethyl 4-cyano-3-methyl-5-(pyrazine-2-carbonylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-3-21-14(20)11-8(2)9(6-15)13(22-11)18-12(19)10-7-16-4-5-17-10/h4-5,7H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKXCJARHLZMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=NC=CN=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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